molecular formula C12H9Br2NS B8614568 4-Bromo-2-(2-bromophenylsulfanyl)-aniline

4-Bromo-2-(2-bromophenylsulfanyl)-aniline

Cat. No. B8614568
M. Wt: 359.08 g/mol
InChI Key: NCIATDJRQJHNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(2-bromophenylsulfanyl)-aniline is a useful research compound. Its molecular formula is C12H9Br2NS and its molecular weight is 359.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(2-bromophenylsulfanyl)-aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(2-bromophenylsulfanyl)-aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-(2-bromophenylsulfanyl)-aniline

Molecular Formula

C12H9Br2NS

Molecular Weight

359.08 g/mol

IUPAC Name

4-bromo-2-(2-bromophenyl)sulfanylaniline

InChI

InChI=1S/C12H9Br2NS/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2

InChI Key

NCIATDJRQJHNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=CC(=C2)Br)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-(2-bromophenylsulfanyl)-nitrobenzene, 1e (15.56 g; 40 mmol) in acetic acid (200 mL) and methanol (400 mL) was added zinc (15.7 g; 240 mmol) over a 30 min period. The mixture was heated to 40° C. for 1 h overnight, filtered, evaporated, and dried under vacuum overnight. The residue was suspended in 1N NaOH solution and extracted with methylene chloride. The organic phase was dried over MgSO4, filtered, and evaporated. The residue was purified via flash column chromatography (eluent gradient: 0 to 10% EtOAc in heptane) to yield 14.2 g (99%) of title compound 4-bromo-2-(2-bromophenylsulfanyl)-aniline, 2e.
Name
4-bromo-2-(2-bromophenylsulfanyl)-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1e
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 g
Type
catalyst
Reaction Step Two
Yield
99%

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